富马替尼二钠
描述
科学研究应用
福斯替尼钠具有广泛的科学研究应用,包括:
化学: 用作研究酪氨酸激酶抑制的模型化合物。
生物学: 研究其对细胞信号通路和免疫反应的影响。
医学: 主要用于治疗慢性免疫性血小板减少症 (ITP)。 .
工业: 用于开发靶向酪氨酸激酶的新药.
作用机制
福斯替尼钠通过抑制脾酪氨酸激酶 (SYK) 的活性发挥作用 . SYK 参与介导免疫系统对抗原反应的信号通路。 通过阻断 SYK 的活性,福斯替尼钠减少了免疫系统对血小板的破坏,从而提高慢性免疫性血小板减少症患者的血小板计数 . 活性代谢产物,他马替尼 (R406),是这种抑制作用的原因 .
生化分析
Biochemical Properties
Fostamatinib disodium is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood and is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver . It has a high protein binding ratio . R406 inhibits the activity of the enzyme spleen tyrosine kinase (SYK) . This enzyme is involved in stimulating parts of the immune system . By blocking SYK’s activity, Fostamatinib disodium reduces the immune system’s destruction of platelets, allowing the platelet count to rise, which reduces the likelihood of excessive bleeding .
Cellular Effects
Fostamatinib disodium has shown activity in numerous cell types in vitro . It has been found to be effective in reducing inflammation and joint damage in immune-mediated rheumatoid arthritis . It has also shown efficacy in a remarkable range of animal models in vivo, including rodent models of asthma, inflammatory arthritis, lupus, glomerulonephritis, diabetes, and lymphoma .
Molecular Mechanism
The active metabolite of Fostamatinib disodium, R406, inhibits signal transduction by Fcγ receptors involved in the antibody-mediated destruction of platelets by immune cells in chronic ITP . It is an adenosine triphosphate–competitive inhibitor of the Syk catalytic domain and has a number of downstream effects, including inhibiting FcϵRI signaling in mast cells as well as FcγR and B-cell receptor Syk-dependent signaling .
Temporal Effects in Laboratory Settings
Fostamatinib disodium is rapidly absorbed into circulation, with a terminal half-life of approximately 15 hours . It is dominantly excreted in feces after anaerobic modification by the gut microbiota . Patients receiving Fostamatinib treatment had a higher rate of dose reductions or temporary dose interruptions .
Dosage Effects in Animal Models
In animal models, the effects of Fostamatinib disodium have been studied extensively. It has shown efficacy in a remarkable range of animal models in vivo, including rodent models of asthma, inflammatory arthritis, lupus, glomerulonephritis, diabetes, and lymphoma . The dosage effects in these models have not been explicitly mentioned in the search results.
Metabolic Pathways
Fostamatinib disodium is metabolized by alkaline phosphatase to its major active metabolite, R406 . In vitro, R406 is principally metabolized by CYP3A4 and UGT1A9 . R406 inhibits CYP3A4 and breast cancer resistance protein (BCRP), and induces CYP2C8 .
Transport and Distribution
Fostamatinib disodium is a prodrug that is rapidly cleaved by alkaline phosphatase in the intestine to its active moiety R406 . R406 is the major product in the blood . It is mainly metabolized by cytochrome P450 3A4 and UGT1A9 in the liver and is dominantly excreted in feces after anaerobic modification by the gut microbiota .
准备方法
福斯替尼钠通过多步化学过程合成。 最后一步涉及该化合物的磷酸化,生成福斯替尼钠 . 工业生产方法通常涉及使用优化反应条件的大规模合成,以确保高产率和纯度 .
化学反应分析
福斯替尼钠经历多种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢产物。
还原: 还原反应可以改变分子上的官能团。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂、硼氢化钠等还原剂以及各种催化剂,以促进取代反应 . 这些反应形成的主要产物包括福斯替尼钠的不同代谢产物和衍生物 .
相似化合物的比较
福斯替尼钠在酪氨酸激酶抑制剂中是独一无二的,因为它专门针对 SYK。类似的化合物包括:
利妥昔单抗: 一种针对 B 细胞上的 CD20 的单克隆抗体,用于治疗自身免疫性疾病和某些癌症.
艾曲泊帕格: 一种血小板生成素受体激动剂,用于增加 ITP 患者的血小板生成.
罗米司亭: 另一种血小板生成素受体激动剂,用于与艾曲泊帕格相同的目的.
福斯替尼钠的独特性在于其作用机制,专门针对 SYK,这使其不同于其他治疗方法,这些治疗方法要么针对不同的通路,要么具有不同的作用机制 .
属性
IUPAC Name |
disodium;[6-[[5-fluoro-2-(3,4,5-trimethoxyanilino)pyrimidin-4-yl]amino]-2,2-dimethyl-3-oxopyrido[3,2-b][1,4]oxazin-4-yl]methyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26FN6O9P.2Na/c1-23(2)21(31)30(11-38-40(32,33)34)20-14(39-23)6-7-17(28-20)27-19-13(24)10-25-22(29-19)26-12-8-15(35-3)18(37-5)16(9-12)36-4;;/h6-10H,11H2,1-5H3,(H2,32,33,34)(H2,25,26,27,28,29);;/q;2*+1/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSYBQXDGYCYSGA-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C2=C(O1)C=CC(=N2)NC3=NC(=NC=C3F)NC4=CC(=C(C(=C4)OC)OC)OC)COP(=O)([O-])[O-])C.[Na+].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24FN6Na2O9P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70145275 | |
Record name | Fostamatinib disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
624.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1025687-58-4, 914295-16-2 | |
Record name | Fostamatinib disodium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1025687584 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Fostamatinib disodium | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70145275 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyrido[3,2-b]-1,4-oxazin-3(4H)-one, 6-[[5-fluoro-2-[(3,4,5-trimethoxyphenyl)amino]-4-pyrimidinyl]amino]-2,2-dimethyl-4-[(phosphonooxy)methyl]-, disodium salt, hexahydrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | FOSTAMATINIB DISODIUM ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X9417132K8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。